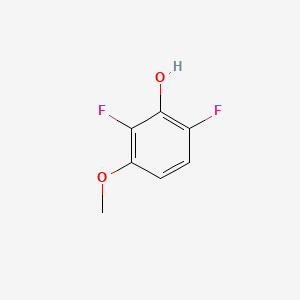

2,6-Difluoro-3-methoxyphenol

Description

Significance of Fluorine Substitution in Aromatic Systems within Contemporary Chemistry

The introduction of fluorine into aromatic rings dramatically alters a molecule's physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity, the highest of all elements, creates a strong C-F bond and induces a significant inductive effect, withdrawing electron density from the aromatic ring. numberanalytics.com This electronic perturbation can lead to a decrease in the reactivity of the ring towards electrophilic substitution. numberanalytics.com The presence of fluorine can also enhance a compound's lipophilicity, metabolic stability, and bioavailability, making fluorinated aromatics highly desirable in fields such as pharmaceuticals and agrochemicals. numberanalytics.com

Furthermore, the substitution of hydrogen with fluorine can have substantial steric consequences. The presence of fluorine atoms can increase steric hindrance around the aromatic ring, influencing reaction pathways and molecular conformations. numberanalytics.com This modification of steric and electronic properties is a key reason why fluorinated aromatics are integral to the development of advanced materials, including polymers with enhanced thermal stability and chemical resistance. numberanalytics.comacs.org Research has also shown that through-space interactions of fluorine with the π-electron cloud of an aromatic ring can significantly activate the ring towards electrophilic substitution, a phenomenon that expands the synthetic utility of fluorine beyond its direct covalent effects. acs.org

Overview of Substituted Methoxyphenols in Organic Synthesis and Medicinal Chemistry

Substituted methoxyphenols are versatile building blocks in organic synthesis. The methoxy (B1213986) group can serve as a protecting group for the more reactive phenol (B47542), allowing for selective transformations at other positions of the aromatic ring. This methoxy group can later be cleaved to reveal the free phenol, a process known as demethylation, often achieved using strong acids or other reagents. encyclopedia.pub

In organic synthesis, 2-methoxyphenols are particularly valuable as precursors to highly functionalized cyclic compounds through Diels-Alder reactions. iupac.orgacs.org Oxidation of 2-methoxyphenols can generate reactive intermediates known as masked o-benzoquinones, which can then undergo cycloaddition reactions to construct complex molecular architectures with high stereocontrol. iupac.org This strategy has been successfully applied to the total synthesis of various natural products. iupac.org Furthermore, substituted methoxyphenols are key starting materials for the synthesis of a wide range of derivatives, including those with applications in materials science and medicinal chemistry. globalauthorid.comrsc.org For instance, they are used in the synthesis of m-aryloxy phenols, a class of compounds with diverse biological activities. mdpi.com

Rationale for Investigating 2,6-Difluoro-3-methoxyphenol in Advanced Chemical Research

The compound this compound combines the structural features of both a fluorinated aromatic system and a substituted methoxyphenol, making it a molecule of significant interest for advanced chemical research. The two fluorine atoms flanking the hydroxyl group are expected to exert strong electronic and steric effects, influencing the acidity of the phenol, its reactivity in substitution reactions, and its potential as a ligand for metal catalysts.

The strategic placement of these functional groups makes this compound a valuable intermediate in the synthesis of more complex molecules. For example, it has been utilized in the multi-step synthesis of a potential PET agent for imaging B-Raf(V600E) in cancers. nih.gov The presence of the fluorine atoms can enhance the metabolic stability and binding affinity of target molecules, properties that are highly sought after in drug discovery. tandfonline.comnih.gov The investigation of this compound and its derivatives allows chemists to explore the interplay of multiple functional groups and to develop novel synthetic methodologies for accessing complex and potentially bioactive molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆F₂O₂ | nih.govchemspider.comchemuniverse.com |

| Molecular Weight | 160.12 g/mol | nih.govchemuniverse.com |

| CAS Number | 886498-60-8 | nih.govchemuniverse.comapolloscientific.co.uk |

| IUPAC Name | This compound | nih.gov |

| SMILES | COC1=C(C(=C(C=C1)F)O)F | nih.gov |

| InChIKey | UOVAWRHEABQHGR-UHFFFAOYSA-N | nih.gov |

| Purity | Typically ≥97% | chemuniverse.comapolloscientific.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVAWRHEABQHGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394989 | |

| Record name | 2,6-Difluoro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-60-8 | |

| Record name | 2,6-Difluoro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2,6 Difluoro 3 Methoxyphenol

Classical and Modern Synthetic Approaches to 2,6-Difluoro-3-methoxyphenol and its Precursors

The construction of the this compound molecule can be approached through various synthetic routes, leveraging both classical functional group manipulations and modern catalytic and fluorination technologies.

Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comamazonaws.com For this compound, several logical disconnections can be proposed. The primary disconnections involve the carbon-fluorine (C-F), carbon-oxygen (C-O) bonds of the methoxy (B1213986) and hydroxyl groups.

A plausible retrosynthetic strategy would involve:

Functional Group Interconversion (FGI): The phenol (B47542) can be seen as a precursor to other functionalities or derived from an ether, which might facilitate earlier steps.

C-F Bond Disconnection: This is the most challenging and crucial step. The fluorine atoms could be introduced late-stage via electrophilic or nucleophilic fluorination of a suitably substituted phenol or benzene (B151609) derivative. This disconnection leads back to 3-methoxyphenol (B1666288) or a related precursor.

C-O (Methoxy) Bond Disconnection: The methoxy group can be disconnected to a hydroxyl group, suggesting a precursor like 2,6-difluorobenzene-1,3-diol. This implies a methylation step (O-methylation) in the forward synthesis.

These disconnections suggest that a logical starting point could be a readily available disubstituted benzene, such as 3-methoxyphenol or a protected resorcinol (B1680541) derivative, onto which the fluorine atoms are installed.

The direct introduction of fluorine onto an aromatic ring, especially an electron-rich phenolic system, has evolved significantly. While classical methods like the Balz-Schiemann reaction exist, modern techniques offer milder conditions and broader substrate scopes. nih.govharvard.edu A key modern strategy is deoxyfluorination, where a phenolic hydroxyl group is directly replaced by fluorine.

Several reagents have been developed for this purpose. PhenoFluor and its derivatives can convert phenols to aryl fluorides. Another powerful method involves the in-situ conversion of a phenol to an aryl fluorosulfonate, which is then displaced by a nucleophilic fluoride (B91410) source like tetramethylammonium (B1211777) fluoride (NMe4F). researchgate.netacs.org This two-step, one-pot procedure is effective for a wide range of electronically diverse phenols. acs.org

| Reagent/System | Description | Reaction Conditions | Ref |

| PhenoFluor | A deoxyfluorination reagent for converting phenols to aryl fluorides. | Varies by substrate; often requires heating. | nih.govacs.org |

| SO₂F₂ / NMe₄F | A one-pot system where the phenol is first converted to an aryl fluorosulfonate with sulfuryl fluoride (SO₂F₂) and then displaced by fluoride from NMe₄F. | Mild conditions, often at room temperature. | researchgate.netacs.org |

| N,N-diaryl-2-chloroimidazolium chloride / CsF | A reagent that performs an ipso substitution of the phenolic -OH group for -F. The reaction is proposed to proceed via a 2-phenoxy-imidazolium bifluoride salt. | Apolar solvents like toluene (B28343) or dioxane are preferred. Phenols with electron-withdrawing groups react faster. | nih.govorganic-chemistry.org |

These methods represent advanced strategies for the C-F bond formation required in the synthesis of this compound, potentially acting on a 3-methoxyphenol precursor.

The installation of a methoxy group is a fundamental transformation in organic synthesis. In the context of synthesizing this compound, this could involve the O-methylation of a corresponding di- or tri-hydroxylated precursor. The Williamson ether synthesis is the most common method, where a phenoxide (formed by treating the phenol with a base like sodium hydroxide (B78521) or potassium carbonate) is reacted with a methylating agent.

Common methylating agents include:

Dimethyl sulfate (B86663) (DMS)

Methyl iodide (MeI)

Diazomethane (for small-scale, specialized applications)

An alternative approach involves nucleophilic aromatic substitution on a highly activated ring. For instance, the synthesis of 2,6-dimethoxyphenol (B48157) has been achieved by treating 2,6-dibromophenol (B46663) with sodium methoxide (B1231860) in the presence of a copper catalyst, demonstrating that a methoxy group can displace a suitable leaving group on the aromatic ring. prepchem.com This could be relevant if the synthetic strategy involves building the substitution pattern on a pre-fluorinated ring where other leaving groups are present.

Difluorinated benzaldehydes and benzoic acids are common intermediates in the synthesis of more complex molecules. Their preparation often involves standard transformations adapted for fluorinated substrates. For example, a difluorinated benzoic acid can be prepared from the corresponding benzaldehyde (B42025) via oxidation. A patent for the preparation of 2,3-difluoro-6-methoxybenzoic acid describes the oxidation of 2,3-difluoro-6-methoxy-benzaldehyde using hydrogen peroxide in the presence of potassium hydroxide. google.com This highlights a common and effective method for this conversion.

| Starting Material | Reagents | Product | Application Context | Ref |

| 2,3-Difluoro-6-methoxy-benzaldehyde | 1. KOH (aq) 2. H₂O₂ | 2,3-Difluoro-6-methoxybenzoic acid | Synthesis of a complex chemical structure. | google.com |

| Methyl 2,6-difluoro-3-bromobenzoate | n-propyl sulfonamide, Cs₂CO₃, Ni(COD)₂, tricyclohexylphosphine | Methyl 2,6-difluoro-3-propylsulfonamide benzoate | Synthesis of 2,6-difluoro-3-propyl sulfonamide benzoic acid. | google.com |

These examples demonstrate that the synthesis of benzoic acid intermediates, which could be precursors to the phenolic framework of this compound (e.g., via Baeyer-Villiger oxidation or other decarboxylative functionalizations), is well-established.

Advanced Synthetic Transformations of this compound

Once synthesized, the this compound ring is primed for further functionalization, particularly through reactions that take advantage of its unique electronic and structural features.

Nucleophilic aromatic substitution (SₙAr) is a key reaction for functionalizing electron-poor aromatic rings. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org For an SₙAr reaction to be efficient, two conditions must be met:

The aromatic ring must be activated by at least one strong electron-withdrawing group.

There must be a good leaving group (typically a halide) on the ring.

It is well-established that dihalogenated molecules activated by other groups can undergo sequential SₙAr reactions, allowing for the differential substitution of the leaving groups. nih.gov For example, 4,5-difluoro-1,2-dinitrobenzene reacts sequentially with nucleophiles. nih.gov In the case of this compound, a strong nucleophile could potentially displace one of the fluorine atoms, with the regioselectivity influenced by the directing effects of the -OH and -OCH₃ substituents.

Oxidation and Reduction Chemistry of the Phenolic and Methoxy Functionalities

The oxidation of this compound and related guaiacol (B22219) structures can proceed via several pathways, primarily involving the phenolic hydroxyl and the methoxy groups. The electron-rich nature of the aromatic ring makes it susceptible to oxidation, which can be controlled to yield specific products.

Oxidation: The oxidation of guaiacols can lead to the formation of valuable intermediates like o-quinones. nih.gov Computational studies on guaiacol reveal that the bond dissociation enthalpy (BDE) of the methoxy group's O–C bond is substantially lower than that of the phenolic O–H bond. nih.gov This suggests that under certain oxidative conditions, demethylation can be a competing or even favored pathway. For instance, hydrothermal oxidation of guaiacol in the presence of oxidants like H₂O₂ or CuO and catalyzed by NaOH leads to ring-opening and the formation of smaller carboxylic acids, such as acetic and formic acid. mdpi.comresearchgate.net While specific studies on this compound are limited, the strong inductive effect of the fluorine atoms would likely make the aromatic ring less susceptible to oxidative degradation, potentially favoring transformations on the hydroxyl or methoxy groups. The formation of o-quinones from substituted phenols is a key transformation, often utilized in cycloaddition reactions to build molecular complexity.

Reduction: Reduction chemistry of this scaffold is less commonly explored. The aromatic ring is generally resistant to reduction under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) that would typically reduce nitro or alkene functionalities. More forceful conditions, such as Birch reduction (dissolving metal in ammonia), could potentially reduce the aromatic ring, but would likely also be accompanied by side reactions, including demethylation. Selective reduction of the phenolic hydroxyl group to an aryl C-H bond is challenging but can be achieved through multi-step sequences, such as conversion to an aryl triflate followed by palladium-catalyzed reductive deoxygenation. The methoxy group is generally stable to most reducing agents but can be cleaved under harsh acidic (e.g., HBr, BBr₃) or nucleophilic conditions to reveal the corresponding catechol derivative.

Derivatization via Phenol-Dinitrophenol Condensation and Related Coupling Reactions

While specific examples of phenol-dinitrophenol condensation with this compound are not prominent in the literature, the phenolic hydroxyl group is well-suited for a variety of related C–O cross-coupling reactions to form diaryl ethers. These reactions are crucial for the synthesis of polymers, natural products, and pharmaceutical agents. The Ullmann and Buchwald-Hartwig reactions are the most prominent methods for this transformation.

The Ullmann condensation is a classical copper-catalyzed reaction between a phenol and an aryl halide, typically requiring high temperatures. wikipedia.orgsynarchive.comthermofisher.com Modern iterations of this reaction employ ligands that facilitate the coupling under milder conditions, expanding its substrate scope. organic-chemistry.orgmit.edu For a sterically hindered substrate like this compound, ligand-assisted protocols are essential to achieve good yields.

The Buchwald-Hartwig O-arylation is a palladium-catalyzed alternative that often proceeds under even milder conditions and with greater functional group tolerance. nih.govrsc.org The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand is key to a successful transformation. For sterically demanding couplings, bulky, electron-rich biarylphosphine ligands are often required. Research has demonstrated the development of orthogonal copper- and palladium-based catalyst systems that can selectively O-arylate or N-arylate aminophenols, highlighting the fine control achievable through catalyst selection. mit.edu This principle is directly applicable to achieving selective O-arylation of this compound in the presence of other nucleophilic groups.

| Reaction Type | Phenol Substrate | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Ullmann-type | 2,6-Dimethylphenol | 2-Bromotoluene | CuI (10 mol%), Picolinic Acid (20 mol%) | K₃PO₄ | DMSO | 80 | 81 | mit.edu |

| Ullmann-type | 2-Methoxyphenol | 2-Bromotoluene | CuI (20 mol%), Picolinic Acid (40 mol%) | K₃PO₄ | DMSO | 80 | 84 | mit.edu |

| Buchwald-Hartwig | 4-Aminophenol | 1-Bromo-4-tert-butylbenzene | Pd₂(dba)₃ (2.5 mol%), BrettPhos (6 mol%) | LiHMDS | Toluene | 100 | 92 (N-arylation) | mit.edu |

| Ullmann-type | 3-Aminophenol | 1-Iodo-4-cyanobenzene | CuI (10 mol%), Picolinic Acid (20 mol%) | K₃PO₄ | DMSO | 80 | 89 (O-arylation) | mit.edu |

Stereoselective and Regioselective Synthesis of Advanced Derivatives

Controlling the position (regioselectivity) and 3D orientation (stereoselectivity) of functional groups is paramount in modern synthesis. The inherent substitution pattern of this compound provides a strong basis for directing further functionalization.

Regioselective Synthesis: A notable example of regiocontrol is the difunctionalization of 2,6-difluorophenols. nih.gov This reaction proceeds through a Pummerer-based tandfonline.comtandfonline.com sigmatropic dearomatization, triggered by an aryl sulfoxide, to form a 2,4-cyclohexadienone (B14708032) intermediate. This intermediate then undergoes a regioselective Michael addition by a nucleophile at the 4-position, followed by rearomatization via HF elimination to yield a 2,6-difluoro-4-substituted-phenol derivative. This strategy allows for the precise installation of two different functional groups onto the phenol ring in a single sequence, dictated by the electronics of the dearomatized intermediate.

Stereoselective Synthesis: Achieving stereoselectivity in derivatives of this compound typically involves the use of chiral catalysts or auxiliaries. For instance, the rhodium-catalyzed asymmetric conjugate arylation of α,β-unsaturated carbonyl compounds with hydroxylated arylboronic acids is a powerful method for creating chiral phenols. rsc.org A derivative of this compound, such as the corresponding boronic acid, could be employed in such reactions. Similarly, chiral aryl iodide catalysts have been designed for the enantioselective oxidative dearomatization of phenols to produce para-quinols. rsc.org The development of catalysts that can effectively control the stereochemistry of reactions involving fluorinated substrates is an active area of research, driven by the importance of chiral fluorinated molecules in pharmaceuticals. nih.govnih.gov

Exploration of Catalyst Systems for Selective Transformations (e.g., Palladium-mediated, Copper-catalyzed)

Transition metal catalysis is central to the functionalization of this compound. Palladium and copper catalysts are particularly versatile for forming C–C, C–N, and C–O bonds.

Palladium-mediated Reactions: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C–C bond formation. mdpi.comtcichemicals.com A boronic acid or ester derivative of this compound would be a key intermediate, capable of coupling with a wide range of aryl or vinyl halides and triflates. Studies on the Suzuki-Miyaura coupling for preparing fluorinated biphenyls have demonstrated the efficacy of both homogeneous and heterogeneous palladium catalysts. mdpi.comresearchgate.net For example, palladium nanoparticles supported on COOH-modified graphene have shown high turnover frequencies for the coupling of fluorinated aryl bromides with arylboronic acids. mdpi.com

Copper-catalyzed Reactions: Copper catalysts are widely used for C–O and C–N coupling reactions, such as the Ullmann condensation and the Chan-Lam coupling. researchgate.netnih.govrsc.org The Chan-Lam reaction couples arylboronic acids with phenols or amines under aerobic conditions, offering a complementary method to the Buchwald-Hartwig reaction. researchgate.net These reactions are often cost-effective and utilize an earth-abundant metal. The choice of ligand, base, and solvent is critical for optimizing these transformations, especially for sterically hindered or electronically deactivated substrates.

| Reaction | Catalyst | Typical Ligand | Coupling Partners | Key Advantage | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura (C-C) | Pd(0) sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Phosphines (e.g., SPhos, XPhos) | Ar-B(OH)₂ + Ar'-X | High functional group tolerance, robust | mdpi.comnih.gov |

| Buchwald-Hartwig (C-O/C-N) | Pd(0) sources | Bulky Biarylphosphines (e.g., BrettPhos) | Ar-OH/NHR + Ar'-X | Milder conditions than Ullmann | nih.govrsc.org |

| Ullmann (C-O) | Cu(I) salts (e.g., CuI) | Diamines, Picolinic Acid | Ar-OH + Ar'-X | Cost-effective, classic method | wikipedia.orgorganic-chemistry.org |

| Chan-Lam (C-O/C-N) | Cu(II) salts (e.g., Cu(OAc)₂) | Pyridine, N-based ligands | Ar-OH/NHR + Ar'-B(OH)₂ | Uses boronic acids, often aerobic | researchgate.netnih.gov |

Synthesis of Labeled this compound Derivatives for Research Applications

Isotopically labeled compounds are indispensable tools in chemical and biomedical research. They are used to trace metabolic pathways, elucidate reaction mechanisms, and serve as imaging agents in techniques like Positron Emission Tomography (PET).

Radiolabeling Strategies for Positron Emission Tomography (PET) Imaging Agents

PET is a powerful molecular imaging technique that requires molecules labeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), due to its convenient half-life (109.8 min) and low positron energy. tandfonline.commdpi.com Synthesizing ¹⁸F-labeled derivatives of this compound would enable in vivo studies of biological targets that bind to this scaffold.

Common ¹⁸F-labeling strategies applicable to this molecule include:

Nucleophilic Aromatic Substitution (SₙAr): While the existing C–F bonds on the ring are generally too strong for substitution, a derivative could be synthesized with a suitable leaving group (e.g., nitro, trimethylammonium) at an activated position to be displaced by [¹⁸F]fluoride.

Alkylating Prosthetic Groups: The phenolic hydroxyl group can be alkylated using a pre-labeled prosthetic group, such as [¹⁸F]fluoroethyl tosylate. This is a robust method for introducing ¹⁸F onto molecules containing phenols, amines, or thiols. rsc.org

Transition Metal-Mediated Radiofluorination: A highly effective modern method involves the copper-mediated radiofluorination of arylboronic acid precursors. mdpi.com A boronic acid pinacol (B44631) ester (Bpin) derivative of this compound could be synthesized and then subjected to reaction with K[¹⁸F]F in the presence of a copper catalyst to install the ¹⁸F label directly onto the aromatic ring. This method has been successfully used to prepare tracers like [¹⁸F]FPhe (3-[¹⁸F]Fluorophenylalanine). nih.gov

The development of automated synthesis modules has streamlined the production of these radiotracers, making them more accessible for preclinical and clinical research. tandfonline.cominformahealthcare.com

Isotopic Labeling for Mechanistic and Spectroscopic Investigations

The incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O), provides deep insight into reaction mechanisms and aids in structure elucidation.

Deuterium Labeling (²H): Replacing a C–H bond with a C–D bond can significantly alter the rate of a reaction if that bond is broken in the rate-determining step, a phenomenon known as the kinetic isotope effect (KIE). For example, to study a C–H activation or functionalization reaction on the aromatic ring of this compound, a deuterated analog could be synthesized. Comparing its reaction rate to the non-deuterated version would confirm whether C–H bond cleavage is kinetically relevant.

Carbon-13 Labeling (¹³C): ¹³C labeling is invaluable for tracking the fate of carbon atoms in metabolic studies and for NMR spectroscopy. nih.govnih.gov A derivative of this compound could be synthesized using a ¹³C-labeled methyl source (e.g., ¹³CH₃I) to create 2,6-difluoro-3-([¹³C]methoxy)phenol. This labeled compound could then be used to definitively track the methoxy group in demethylation reactions or metabolic processes. Furthermore, ¹³C enrichment dramatically enhances the signal in ¹³C NMR, facilitating the analysis of complex mixtures or the elucidation of challenging structures.

Spectroscopic Characterization and Structural Elucidation of 2,6 Difluoro 3 Methoxyphenol and Its Derivatives

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the specific bonds and functional groups present, offering a molecular fingerprint that is invaluable for structural confirmation.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis of Molecular Vibrations

The key vibrational modes anticipated for 2,6-Difluoro-3-methoxyphenol are summarized in the table below. The presence of strong electron-withdrawing fluorine atoms and electron-donating methoxy (B1213986) and hydroxyl groups influences the electronic distribution and, consequently, the vibrational frequencies of the aromatic ring.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3200 - 3600 (Broad) | Stretching of the phenolic hydroxyl group, often broadened by hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the benzene (B151609) ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Symmetric and asymmetric stretching of the C-H bonds in the methoxy (-OCH₃) group. |

| C=C Stretch (Aromatic) | 1450 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic ring. |

| C-O Stretch (Phenol) | 1200 - 1260 | Stretching of the C-O bond of the phenolic group. |

| C-O Stretch (Methoxy) | 1000 - 1075 (Asymmetric) | Asymmetric stretching of the C-O-C linkage in the methoxy group. |

| C-F Stretch | 1100 - 1350 (Strong) | Stretching vibrations of the carbon-fluorine bonds, typically exhibiting strong intensity. |

| C-H Bend (Aromatic) | 700 - 900 | Out-of-plane bending of the aromatic C-H bonds. |

This table presents expected vibrational frequencies based on established data for substituted phenols and aromatic compounds.

Raman Spectroscopy for Conformational and Structural Insights

Raman spectroscopy serves as a crucial counterpart to FT-IR. It relies on the inelastic scattering of monochromatic light, providing information about vibrational modes that may be weak or inactive in the infrared spectrum. For molecules with a center of symmetry, IR and Raman activities are mutually exclusive. While this compound lacks such symmetry, some modes will be inherently more intense in Raman than in IR, and vice versa.

Notably, symmetric vibrations and those involving non-polar bonds, such as the aromatic ring breathing modes, tend to produce strong signals in Raman spectra. mdpi.com This can provide clear insights into the skeletal structure of the benzene ring. Conformational isomers, if present, could potentially be distinguished by subtle shifts in the low-frequency region of the Raman spectrum. Analysis of structurally similar compounds like 2,3-difluoro phenol (B47542) has shown the utility of combining FT-IR and FT-Raman for a complete vibrational assignment. nih.gov

Analysis of O-H and C-F Stretching Vibrations and their Perturbations

The O-H and C-F stretching vibrations are particularly diagnostic for this compound.

The O-H stretching vibration , typically observed in the 3200-3600 cm⁻¹ region, is highly sensitive to its environment. researchgate.net Its peak position and shape are strongly influenced by hydrogen bonding. A broad band suggests the presence of intermolecular hydrogen bonding between phenol molecules, while a sharper peak at a higher frequency would indicate a free, non-hydrogen-bonded hydroxyl group. The presence of an adjacent methoxy group could potentially lead to intramolecular hydrogen bonding, further influencing the O-H band's characteristics.

The C-F stretching vibrations are expected to produce very strong and characteristic absorption bands in the FT-IR spectrum, typically in the 1100-1350 cm⁻¹ range. The exact position of these bands is influenced by the other substituents on the aromatic ring. The high electronegativity of fluorine atoms causes a significant dipole moment change during vibration, leading to high IR intensity. The presence of two C-F bonds in this compound may result in both symmetric and asymmetric stretching modes, potentially leading to multiple distinct peaks in this region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) NMR Spectroscopic Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to show distinct signals for the hydroxyl, methoxy, and aromatic protons. The electron-withdrawing fluorine atoms and the donating hydroxyl and methoxy groups will deshield or shield adjacent protons, respectively, influencing their chemical shifts.

The expected signals are:

Aromatic Protons (H-4, H-5): Two signals are expected in the aromatic region (typically δ 6.5-8.0 ppm). These two protons are in different chemical environments and will appear as a pair of doublets of doublets (or more complex multiplets) due to coupling with each other and with the fluorine atoms.

Methoxy Protons (-OCH₃): A singlet corresponding to three protons is expected, likely in the δ 3.8-4.0 ppm range. rsc.org

Hydroxyl Proton (-OH): A broad singlet is anticipated for the phenolic proton. Its chemical shift can vary significantly (δ 5.0-8.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen exchange.

The coupling between protons and the adjacent fluorine atoms (H-F coupling) is a key feature. The proton at C-4 will couple to the fluorine at C-6, and the proton at C-5 will couple to the fluorine at C-6. These ³J(H,F) and ⁴J(H,F) couplings will contribute to the splitting pattern of the aromatic signals.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (J, Hz) |

| -OH | 5.0 - 8.0 | Broad Singlet | N/A |

| Ar-H (H-4, H-5) | 6.5 - 7.5 | Multiplet (dd, ddd) | ³J(H,H) ≈ 7-9 Hz; ³J(H,F) ≈ 6-10 Hz; ⁴J(H,F) ≈ 1-3 Hz |

| -OCH₃ | 3.8 - 4.0 | Singlet | N/A |

This table presents predicted ¹H NMR data based on analysis of substituent effects and data from related compounds like 3-methoxyphenol (B1666288). rsc.org

Carbon-13 (¹³C) NMR Spectroscopy for Aromatic and Aliphatic Carbon Environments

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are expected. A crucial feature of the spectrum will be the large coupling constants between the carbon atoms and the directly attached fluorine atoms (¹J(C,F)), which can be in the range of 240-260 Hz. Weaker couplings to more distant fluorine atoms (²J(C,F), ³J(C,F)) will also be observed, providing valuable structural information.

The chemical shifts are influenced by the substituents. The carbons bearing the oxygen atoms (C-1, C-3) will be significantly downfield, as will the fluorine-bearing carbons (C-2, C-6). The methoxy carbon will appear in the aliphatic region.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

| C-1 (-OH) | 145 - 155 | ²J(C,F) |

| C-2 (-F) | 150 - 160 | ¹J(C,F) (Large) |

| C-3 (-OCH₃) | 155 - 165 | ²J(C,F) |

| C-4 | 110 - 120 | ³J(C,F) |

| C-5 | 100 - 110 | ³J(C,F) |

| C-6 (-F) | 150 - 160 | ¹J(C,F) (Large) |

| -OCH₃ | 55 - 65 | ⁴J(C,F) (Small or unresolved) |

This table presents predicted ¹³C NMR data. Chemical shifts are estimated based on substituent effects and data for analogous compounds such as 3-methoxyphenol and other fluorinated aromatics. rsc.orgchemicalbook.com

Fluorine-19 (¹⁹F) NMR Spectroscopy for Elucidating Fluorine Environments and Interactions

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for characterizing organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope, its spin I = ½ nucleus, and a wide range of chemical shifts that are exquisitely sensitive to the local electronic environment. researchgate.net This sensitivity allows for clear differentiation of fluorine atoms within a molecule.

In this compound, the two fluorine atoms are in distinct chemical environments. The F2 atom is flanked by a hydroxyl and a methoxy-bearing carbon, while the F6 atom is adjacent to a hydrogen-bearing carbon. The electron-donating hydroxyl and methoxy groups are expected to increase electron density at the ortho and para positions, influencing the shielding of the nearby fluorine nuclei. nist.gov Consequently, the ¹⁹F NMR spectrum is predicted to show two distinct signals.

Spin-spin coupling provides further structural information. A significant through-bond coupling (typically ³JFF or ⁴JFF) would be expected between the two fluorine atoms. Additionally, couplings between the fluorine nuclei and the aromatic protons (H4 and H5) would be observed. These heteronuclear coupling constants (JHF) are valuable for confirming the substitution pattern on the aromatic ring.

Table 1: Predicted ¹⁹F NMR Spectroscopic Data for this compound Predicted values are based on typical ranges for fluorinated aromatic compounds and are relative to CFCl₃.

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| F-2 | -135 to -145 | Doublet of Doublets (dd) | ⁴JF2-F6, ⁴JF2-H4 |

| F-6 | -120 to -130 | Doublet of Doublets (dd) | ⁴JF6-F2, ³JF6-H5 |

Two-Dimensional NMR Techniques for Complete Spectral Assignment and Connectivity

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of all signals in a complex molecule like this compound. Experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

HSQC correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁹F. In this case, an HSQC spectrum would definitively link the signals of the aromatic protons (H4, H5) to their corresponding carbon atoms (C4, C5) and the methoxy protons to the methoxy carbon.

Together, these 2D NMR experiments allow for a complete and confident assignment of every atom within the molecular structure, resolving any ambiguities that might arise from 1D spectra alone.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₇H₆F₂O₂. The experimentally measured mass would be compared to the calculated exact mass, providing a high degree of confidence in the compound's identity and purity.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M]⁺ | Expected Measured Mass Range (±5 ppm) |

| C₇H₆F₂O₂ | 160.0336 | 160.0328 - 160.0344 |

In addition to molecular weight determination, mass spectrometry provides structural insights through the analysis of fragmentation patterns, typically induced by electron ionization (EI). The fragmentation of this compound is expected to follow pathways characteristic of both phenols and anisoles (methoxybenzenes).

A primary and highly characteristic fragmentation pathway for methoxy-aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion [M]⁺• to form a stable phenoxide radical cation. Another common fragmentation route for phenolic compounds is the loss of carbon monoxide (CO, 28 Da). Subsequent fragmentations could involve the loss of fluorine or other rearrangements. Analyzing these fragmentation pathways helps to confirm the presence and connectivity of the functional groups.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Neutral Loss | Predicted m/z |

| [C₇H₆F₂O₂]⁺• | None (Molecular Ion) | 160 |

| [C₆H₃F₂O₂]⁺ | •CH₃ | 145 |

| [C₆H₆F₂O]⁺• | CO | 132 |

Crystal Structure Analysis

While NMR and MS can define the covalent structure of a molecule, X-ray diffraction analysis of a single crystal provides the definitive, three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Obtaining a single crystal of this compound suitable for X-ray diffraction would allow for its complete solid-state structural characterization. In the absence of a published structure for this specific compound, analysis of closely related molecules, such as 2,6-difluorophenol, can provide valuable insights into the expected intermolecular interactions.

Computational Chemistry and Theoretical Investigations of 2,6 Difluoro 3 Methoxyphenol

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties of 2,6-Difluoro-3-methoxyphenol.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are performed to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. This process yields crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure.

The electronic structure, including the distribution of electrons and the energies of molecular orbitals, can also be elucidated through DFT. These calculations provide insights into the molecule's stability and potential reactivity.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.39 | - | - |

| C2-F | 1.35 | - | - |

| C1-O1 | 1.36 | C2-C1-C6 | 119.5 |

| O1-H | 0.96 | C1-O1-H | 109.0 |

| C3-O2 | 1.37 | C2-C3-O2 | 115.0 |

| O2-C7 | 1.42 | C3-O2-C7 | 117.0 |

| - | - | F-C2-C1 | 118.0 |

| - | - | - | F-C2-C1-C6 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Actual values would be determined from specific computational studies.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the energies of the HOMO and LUMO and the resulting energy gap can be calculated using DFT. This analysis helps to predict how the molecule will interact with other chemical species.

Table 2: Representative Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Actual values would be determined from specific computational studies.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

An MEP analysis of this compound would reveal the electron-rich and electron-poor regions of the molecule. The electronegative fluorine and oxygen atoms would be expected to create regions of negative potential, while the hydrogen atoms of the hydroxyl and methyl groups would likely be associated with positive potential. This information is crucial for understanding intermolecular interactions and predicting reaction pathways.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can stabilize a molecule through a phenomenon known as hyperconjugation. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 3: Representative NBO Analysis for this compound (Illustrative Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O1) | π(C1-C6) | 5.2 |

| LP (F) | σ(C2-C3) | 2.1 |

| π (C3-C4) | π*(C5-C6) | 18.5 |

Note: The data in this table is illustrative and represents typical values that would be obtained from NBO calculations. Actual values would be determined from specific computational studies.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior and conformational landscape of molecules.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary sources of conformational flexibility are the rotation of the hydroxyl and methoxy (B1213986) groups. Different orientations of these groups can lead to various rotational isomers (conformers) with different energies and stabilities.

Computational methods can be used to perform a systematic search of the conformational space to identify the most stable conformers and to calculate the energy barriers between them. This information is important for understanding the molecule's behavior in different environments and its potential to interact with biological receptors.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules. dergipark.org.tr These predictions are vital for interpreting experimental spectra and confirming molecular structures. For this compound, theoretical calculations can provide a detailed picture of its vibrational modes and the chemical environments of its nuclei.

Vibrational Frequencies: Theoretical calculations can determine the vibrational frequencies corresponding to the stretching and bending of specific bonds within the molecule. For instance, the O-H stretching frequency is particularly sensitive to its environment and participation in hydrogen bonding. Similarly, C-F, C-O, and C-C bond vibrations can be calculated and correlated with experimental data from infrared (IR) and Raman spectroscopy. dntb.gov.ua DFT methods have been successfully used to calculate vibrational sequences for substituted phenols, providing valuable insights into their structural characteristics. dergipark.org.tr

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum chemical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. dntb.gov.uaresearchgate.net The accuracy of these predictions is highly dependent on the chosen computational method and basis set. researchgate.net The ¹⁹F NMR chemical shift is especially informative, as fluorine is a highly sensitive nucleus and its chemical shift can be influenced by intramolecular interactions, such as hydrogen bonding. nih.govnih.gov Predicting these shifts aids in the assignment of experimental spectra and can reveal subtle details about the molecule's electronic structure and conformation. nih.gov

Table 1: Predicted Spectroscopic Parameters for this compound

This interactive table presents hypothetical, yet representative, spectroscopic parameters for this compound as predicted by DFT calculations.

| Parameter | Predicted Value | Notes |

| Vibrational Frequencies | ||

| O-H Stretch (non-H-bonded) | ~3650 cm⁻¹ | This frequency is expected to shift to a lower wavenumber if intramolecular hydrogen bonding is present. |

| C-F Stretch | ~1200-1300 cm⁻¹ | Typical range for aryl fluorides. The exact value depends on the coupling with other vibrational modes. |

| NMR Chemical Shifts | ||

| ¹H NMR (OH proton) | 5.0 - 6.0 ppm | Highly dependent on solvent and hydrogen bonding. |

| ¹³C NMR (C-F carbons) | 150 - 160 ppm | The fluorine atoms cause a significant downfield shift for the carbons they are attached to. |

| ¹⁹F NMR | -110 to -130 ppm | Relative to CFCl₃. The precise shift is sensitive to the local electronic environment and potential hydrogen bonding. nih.gov |

Investigations into Intramolecular Hydrogen Bonding in Methoxyphenol Systems

The arrangement of substituents on the this compound ring—specifically the hydroxyl group at position 1 and the methoxy group at position 3—does not allow for the classic, strong intramolecular hydrogen bond typically seen in 2-methoxyphenol (guaiacol). researchgate.net In 2-methoxyphenols, the hydroxyl and methoxy groups are adjacent, facilitating the formation of a five-membered ring through a hydrogen bond (O-H···O). acs.orgnih.gov

However, the presence of fluorine atoms introduces other potential, albeit weaker, interactions. Fluorine can act as a hydrogen-bond acceptor. nih.govrsc.org Therefore, computational studies would be essential to investigate the possibility of a weaker intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom at the 2-position (O-H···F). The strength of such bonds is a subject of ongoing discussion, with computational analyses suggesting they are dominated by dispersive forces. rsc.org

Theoretical studies on substituted phenols have used DFT calculations to determine the enthalpy of intramolecular hydrogen bonds by comparing the energies of the hydrogen-bonded conformer and a conformer where the OH group is rotated away. acs.org For this compound, computational modeling would explore the rotational barrier of the O-H group and the methoxy group to identify the most stable conformer, clarifying whether an O-H···F interaction contributes significantly to its stability.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. tandfonline.com This is achieved by using computational descriptors that quantify various aspects of a molecule's structure.

Computational Descriptors for Structure-Property Relationships

To build QSAR models, a wide range of molecular descriptors can be calculated for this compound. nist.gov These descriptors fall into several categories:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe properties like molecular size, shape, and branching. nist.gov

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nist.govjst.go.jpusfq.edu.ec These are often calculated using quantum chemical methods like DFT. researchgate.net For substituted phenols, electronic parameters like the Hammett sigma constant and E(LUMO) have been shown to be important in correlating with their biological toxicity. jst.go.jp

Physicochemical Descriptors: These relate to the bulk properties of the molecule. A key descriptor in this class is the logarithm of the octanol-water partition coefficient (logP), which measures the molecule's hydrophobicity. jst.go.jpproquest.com Molar refractivity and polarizability are other important physicochemical descriptors. nist.gov

Table 2: Key Computational Descriptors for QSAR Studies of this compound

This interactive table outlines important computational descriptors that would be calculated for this compound in a QSAR study.

| Descriptor Type | Example Descriptor | Information Encoded | Relevance |

| Physicochemical | LogP | Hydrophobicity/Lipophilicity | Crucial for predicting membrane permeability and absorption. jst.go.jp |

| Electronic | E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons; often used in toxicity models for phenols. jst.go.jp |

| Electronic | Dipole Moment | Polarity and charge distribution | Influences solubility and interactions with polar biological targets. usfq.edu.ec |

| Topological | Molecular Weight | Size of the molecule | A fundamental descriptor related to steric factors and transport properties. nih.gov |

| Quantum Chemical | Chemical Hardness | Resistance to change in electron distribution | Provides insight into the reactivity and stability of the molecule. nih.gov |

Application in De Novo Drug Design and Ligand-Based Virtual Screening

The unique structural features of this compound make it an interesting scaffold or fragment for computational drug discovery methods.

Ligand-Based Virtual Screening: When the structure of the biological target is unknown but a set of active molecules is available, ligand-based methods are employed. eurofinsdiscovery.comnih.gov If a known active molecule contains the this compound moiety, this information can be used to search large compound databases for other molecules with similar features. ebi.ac.uk Similarity can be assessed based on 2D fingerprints (which encode structural fragments) or 3D shape and pharmacophore models (which map the spatial arrangement of key features like hydrogen bond donors/acceptors and aromatic rings). eurofinsdiscovery.comnih.gov This process allows for the rapid identification of new potential drug candidates from vast virtual libraries. researchgate.net

Biological and Medicinal Chemistry Research Involving 2,6 Difluoro 3 Methoxyphenol Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of 2,6-difluoro-3-methoxyphenol, these studies are crucial in optimizing their therapeutic potential.

The presence and position of fluorine atoms and methoxy (B1213986) groups on a phenolic ring are critical determinants of a molecule's biological activity. The high electronegativity of fluorine can alter the acidity of the phenolic hydroxyl group, influence hydrogen bonding, and enhance metabolic stability. mdpi.comchemrxiv.org The methoxy group, an electron-donating substituent, can also significantly impact a compound's antioxidant and anti-inflammatory properties by affecting its electronic environment. nih.gov

The replacement of a hydroxyl or methoxy group with a fluorine atom, a common bioisosteric substitution in medicinal chemistry, is known to increase lipophilicity, which can, in turn, affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. chemrxiv.org Specifically, the substitution of a hydroxyl group with fluorine can prevent unwanted metabolic oxidation while maintaining or even enhancing biological activity. chemrxiv.org

Quantitative structure-activity relationship (QSAR) studies on 2-methoxyphenols have shown that their antioxidant capacity, cytotoxicity, and cyclooxygenase-2 (COX-2) inhibitory effects are related to electronic descriptors such as ionization potential and chemical hardness. nih.govjosai.ac.jp These findings underscore the importance of the methoxy group in modulating the biological activities of phenolic compounds. nih.govjosai.ac.jp

The inhibitory activity of phenolic compounds against enzymes is also sensitive to their substitution patterns. For example, the inhibition of chitin synthesis by 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles was found to be highly dependent on the substituents on the 3-phenyl ring. nih.gov

The insights gained from SAR studies guide the rational design and synthesis of novel analogues of this compound with improved potency and selectivity for specific biological targets. For example, the synthesis of a potential PET agent for imaging B-Raf(V600E) in cancers involved a multi-step process starting from 2,6-difluorobenzoic acid. nih.gov This highlights the synthetic accessibility of complex molecules derived from fluorinated precursors.

The development of new anticancer agents has also benefited from the strategic design of pyrazolo[3,4-b]pyridine derivatives, where modifications to the substituent groups led to compounds with significant cytotoxic activity against various cancer cell lines. nih.gov Similarly, the synthesis of biphenyl-hydrazo 4-arylthiazole derivatives has been pursued to create dual inhibitors of HIV reverse transcriptase, demonstrating the potential for designing multi-target agents. unica.itpreprints.org

Investigation of Bioactivity Profiles

The bioactivity of this compound derivatives is a broad and active area of research, with studies focusing on their potential as anticancer agents and enzyme inhibitors.

Derivatives of this compound have shown promise as antiproliferative and anticancer agents. Methoxyflavones, which share the methoxyphenol structural motif, have demonstrated cytotoxic effects against various cancer cell lines, including those of the breast, colon, and liver. mdpi.com The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and arrest the cell cycle. nih.gov

For instance, certain pyrazolo[3,4-b]pyridine derivatives have exhibited potent anticancer activity against HeLa, MCF7, and HCT-116 cancer cell lines. nih.gov The structure-activity relationship of these compounds revealed that the nature and position of substituents on the phenyl ring were critical for their cytotoxic effects. nih.gov

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Xanthomicrol | HCT116 (Colon) | <21 |

| Sudachitin | HCT116 (Colon) | 56.23 |

| Sudachitin | HT-29 (Colorectal) | 37.07 |

| 5,6′-dihydroxy-2′,3′-DMF | SCC-25 (Oral Squamous Carcinoma) | 40.6 (48h) |

The ability of this compound derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential.

Carbonic Anhydrase-II: Phenols and their derivatives are known to be effective inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. mdpi.com Inhibition of human carbonic anhydrase isozymes I, II, and VI has been observed with a series of bisphenol, methoxy, and bromophenol compounds, with K(I) values for hCA II in the low micromolar range. nih.gov High-throughput screening has identified various sulfonamide and non-sulfonamide compounds as CA II inhibitors. nih.govresearchgate.net

Xanthine Oxidase: Flavonoids, which are polyphenolic compounds, have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid and implicated in conditions like gout. nih.govmdpi.commdpi.com Studies have shown that the inhibitory potency of flavonoids is influenced by their hydroxylation and methoxylation patterns. mdpi.com Diosmetin and apigenin have been identified as strong inhibitors of uric acid formation and 6-thiouric acid production, respectively. nih.govmdpi.com

Reverse Transcriptase: Phloroglucinol derivatives have been shown to inhibit the activity of HIV-reverse transcriptase. nih.gov The mode of inhibition for some of these compounds was found to be competitive with respect to the template-primer. nih.gov More recently, biphenyl-hydrazo 4-arylthiazole derivatives have been designed as dual inhibitors of both the polymerase and RNase H functions of HIV reverse transcriptase, with some compounds showing activity in the low micromolar range. unica.itpreprints.org

| Compound Class | Enzyme | Key Findings |

|---|---|---|

| Bisphenols and Bromophenols | Carbonic Anhydrase II | K(I) values in the range of 1.437–59.107 µM nih.gov |

| Flavonoid Aglycones (e.g., Diosmetin, Apigenin) | Xanthine Oxidase | Potent inhibition of uric acid and 6-thiouric acid formation nih.govmdpi.com |

| Phloroglucinol Derivatives (e.g., Mallotojaponin) | HIV-Reverse Transcriptase | Competitive inhibition with a Ki value of 6.1 µM nih.gov |

| Biphenyl-hydrazo 4-arylthiazoles | HIV-Reverse Transcriptase (dual inhibition) | IC50 values ranging from 4.5 to 57.0 µM for RNase H and 8.0 to 88.0 µM for RDDP unica.it |

Studies on Interaction with Biological Targets (e.g., Proteins, Enzymes)

Derivatives of this compound have been investigated for their interactions with specific biological targets, playing a crucial role in the development of targeted therapeutic and diagnostic agents. The incorporation of the difluoromethoxy-phenyl moiety is a strategic approach in medicinal chemistry to enhance the properties of drug candidates.

One significant area of research involves the development of imaging agents for specific proteins implicated in cancer. For instance, a complex derivative, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, has been synthesized as a potential Positron Emission Tomography (PET) agent for imaging the B-Raf(V600E) protein mutation, which is common in various cancers nih.gov. The synthesis of this tracer underscores the utility of the 2,6-difluoro-substituted scaffold in creating molecules that can selectively bind to and detect key biological markers like mutated proteins.

While direct studies on this compound's interaction with enzymes are specific, research on the broader class of 2-methoxyphenols provides valuable insights. Many 2-methoxyphenol compounds have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation nih.gov. This suggests that fluorinated methoxyphenol derivatives could be designed to modulate the activity of specific enzymes, a common strategy in drug discovery.

Development of Selective Thyromimetics and Anti-HIV Agents

The structural framework provided by fluorinated phenols is instrumental in the design of selective thyromimetics and anti-HIV agents.

Selective Thyromimetics: Thyromimetics are compounds that mimic the action of thyroid hormones. The goal is to develop tissue-selective agents that can provide therapeutic benefits, such as lowering cholesterol, without the adverse cardiovascular effects associated with natural thyroid hormones. These adverse effects are primarily mediated by the thyroid hormone receptor α (THRα), while beneficial effects on lipid metabolism are linked to THRβ.

Research has focused on creating analogues of the thyroid hormone T3 that show a preference for binding to the THRβ isoform nih.govresearchgate.net. The design of these selective thyromimetics often involves modifying the phenolic ring structure. The introduction of specific substituents, such as arylmethyl groups, at the 3'-position of the thyroid hormone structure can lead to liver-selective, cardiac-sparing thyromimetics nih.gov. While this compound itself is not a direct thyromimetic, its structural motifs are relevant to the design of such selective molecules, where halogen substitutions play a key role in modulating receptor affinity and selectivity.

Anti-HIV Agents: Derivatives containing a 2,6-difluorophenyl group have been synthesized and evaluated for their potential as anti-HIV agents. Specifically, these structures have been incorporated into a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) nih.gov. For example, 1-(2,6-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole and related benzimidazoles have been synthesized and tested for their ability to inhibit the HIV-1 virus nih.gov. Although these specific compounds were found to be less potent than a reference compound, this line of research demonstrates the exploration of the 2,6-difluorophenyl moiety in the search for new antiviral therapies nih.gov.

Pharmacological Applications of this compound Derivatives

Preclinical Development of Potential Therapeutic Agents

The journey of a chemical compound from a laboratory curiosity to a therapeutic agent involves extensive preclinical development. Derivatives of this compound are featured in this pipeline, primarily as components of larger, more complex molecules designed for specific therapeutic or diagnostic purposes.

A prime example is the development of the previously mentioned PET tracer, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide nih.gov. The preclinical phase for such an agent involves:

Synthesis: Developing a multi-step synthesis process to produce the compound.

Radiolabeling: Establishing a reliable method for incorporating a radioactive isotope (like Carbon-11) for PET imaging.

In Vitro Evaluation: Testing the compound's affinity and selectivity for its target (B-Raf(V600E)).

In Vivo Studies: Assessing its biodistribution, pharmacokinetics, and imaging capabilities in animal models of cancer.

This process highlights the role of the core chemical structure in creating agents that could one day be used for non-invasive diagnosis and monitoring of diseases.

Exploration as Intermediates in Drug Discovery Programs

Pharmaceutical intermediates are the building blocks used to synthesize active pharmaceutical ingredients (APIs). They are crucial for streamlining the drug development process, allowing for the efficient creation and optimization of lead compounds . Fluorinated compounds, in particular, are highly valued as intermediates in medicinal chemistry because the inclusion of fluorine can significantly improve a drug's metabolic stability, binding affinity, and bioavailability chemrxiv.org.

This compound and its precursors, like 2,6-difluorobenzoic acid, serve as versatile intermediates. Their utility is demonstrated in the synthesis of complex molecules such as the B-Raf(V600E) imaging agent, which starts from 2,6-difluorobenzoic acid nih.gov. The presence of the difluoro-methoxy-phenyl structure provides a scaffold that medicinal chemists can modify to fine-tune the properties of a potential drug, making it a valuable component in drug discovery programs.

Applications in Agricultural Chemistry and Materials Science

Role as Precursors for Agrochemicals or Pesticides

The biological activity of phenolic compounds extends beyond medicine into agricultural applications. Phenols and their derivatives are known to possess phytotoxic properties that can be harnessed for the development of herbicides.

Research on 2-methoxyphenol has shown that it can interfere with the germination and seedling growth of various plants mdpi.com. It can exhibit phytotoxic effects, inhibiting root and hypocotyl growth at certain concentrations mdpi.com. This activity suggests that modifications to the phenolic ring, such as the introduction of fluorine atoms as seen in this compound, could modulate this phytotoxicity. The strong electronegativity and unique properties of fluorine could enhance the potency or alter the selectivity of the compound, making its derivatives potential candidates for new agrochemicals. While direct studies on this compound as an agrochemical precursor are not widely published, the known activity of its parent compound provides a strong rationale for its exploration in this field.

Exploration in Developing New Materials with Enhanced Functionalities

The unique electronic and structural features of fluorinated aromatic compounds make them attractive components for the design of advanced materials. The presence of fluorine atoms can influence properties such as liquid crystallinity, thermal stability, and optical and dielectric properties.

While specific research on polymers or liquid crystals derived directly from this compound is not extensively documented, the broader class of 2,6-difluorophenyl derivatives is a subject of interest in materials science, particularly in the field of liquid crystals. The introduction of lateral fluorine substituents on a phenyl ring is a known strategy to modify the mesomorphic and electro-optical properties of liquid crystalline compounds.

For example, research on 4-[(2,6-difluorophenyl)ethynyl]biphenyls has demonstrated the impact of the 2,6-difluoro substitution on the nematic behavior of these liquid crystals nih.gov. These compounds exhibit a broad temperature range for the nematic phase, a desirable characteristic for many applications. The study also highlighted that deuteration of the alkyl chain in these molecules led to a slight increase in the nematic-isotropic transition temperatures nih.gov.

Furthermore, studies on terphenyl liquid crystals containing vinyl and multiple fluorine substituents have shown that these molecules can exhibit high birefringence, low viscosity, and a high clearing point, making them suitable for high-performance liquid crystal displays researchgate.net. The strategic placement of fluorine atoms, as seen in the 2,6-difluoro arrangement, plays a crucial role in determining the dielectric anisotropy of the liquid crystal, with lateral fluorine substitution often leading to negative dielectric anisotropy rsc.org.

The table below presents data on the phase transitions of some 2,6-difluorophenyl-containing liquid crystals, illustrating the influence of molecular structure on their mesomorphic properties.

| Compound Structure | Phase Transitions (°C) |

| 4-[(2,6-difluorophenyl)ethynyl]biphenyl with C5H11 terminal group | Cr 72.0 N 118.0 Iso |

| 4-[(2,6-difluorophenyl)ethynyl]biphenyl with C6H13 terminal group | Cr 68.0 N 115.0 Iso |

| 4-[(2,6-difluorophenyl)ethynyl]biphenyl with C7H15 terminal group | Cr 65.0 N 112.0 Iso |

Cr: Crystalline phase, N: Nematic phase, Iso: Isotropic liquid phase. Data adapted from studies on similar 2,6-difluorophenyl derivatives.

The exploration of this compound and its derivatives in materials science holds promise for the development of new liquid crystals, polymers, and other functional materials with tailored properties for a variety of advanced technological applications.

Chemical Reactivity and Reaction Mechanisms of 2,6 Difluoro 3 Methoxyphenol

Mechanistic Investigations of Key Transformations

The unique substitution pattern of 2,6-Difluoro-3-methoxyphenol makes it an interesting substrate for studying several fundamental reaction mechanisms in organic chemistry.

Fluorine's high electronegativity strongly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for creating C-O, C-N, and C-S bonds with polyfluoroarenes. mdpi.com The mechanism proceeds via a two-step addition-elimination pathway.

In the second, faster step, the leaving group (in this case, a fluoride (B91410) ion) is eliminated, and the aromaticity of the ring is restored. stackexchange.com For this compound, a nucleophile could potentially replace one of the fluorine atoms, with the regioselectivity being governed by the combined electronic influences of the hydroxyl and methoxy (B1213986) groups.

The reactivity of this compound in redox reactions is centered on its phenolic moiety and the aromatic ring.

Oxidation: Phenols are susceptible to oxidation, which can proceed through various pathways depending on the oxidant and reaction conditions. The oxidation of phenols often involves the formation of a phenoxyl radical as an initial intermediate. For this compound, this process would be influenced by the electron-withdrawing fluorine atoms, which can affect the stability of the resulting radical. Further oxidation can lead to the formation of quinone-like structures. For instance, the oxidation of related methoxyphenols can generate reactive o-benzoquinone intermediates that are valuable in organic synthesis. The presence of fluorine atoms is expected to increase the oxidation potential compared to non-fluorinated analogues due to their electron-withdrawing nature.

Reduction: The reduction of the aromatic ring in phenols is generally challenging and requires harsh conditions, such as high-pressure hydrogenation with a metal catalyst. youtube.com A substance is reduced when it gains electrons or when its oxidation number decreases. youtube.comdu.edu.eg The electron-rich nature of the phenol (B47542) ring makes it resistant to reduction. The fluorine substituents, with their strong inductive electron withdrawal, might slightly facilitate the reduction of the ring compared to unsubstituted phenol, but it would still be an energetically demanding process.

Fluorinated aromatic compounds are well-known for their high thermal stability, a property largely attributed to the strength of the carbon-fluorine (C-F) bond. nih.govacs.org Studies on related fluorinated organic materials have shown that fluorination significantly enhances thermal stability compared to their non-fluorinated counterparts. researchgate.net For instance, the thermal stability of an organic zeolite was improved by approximately 40°C upon fluorination. researchgate.net

In the context of fluorinated anisoles, the thermal stability of this compound would be expected to be high. Decomposition at elevated temperatures would likely initiate at the weaker points of the molecule, such as the C-O bonds of the methoxy or hydroxyl groups, rather than the robust C-F or aromatic C-C bonds. The specific decomposition pathway would depend on the conditions, but potential mechanisms could involve homolytic cleavage of the ether or phenol bond or elimination reactions. The presence of fluorine atoms can also influence intermolecular interactions, which can, in turn, affect the bulk thermal properties of the material. nih.gov

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of reactions involving this compound are largely governed by the electronic and steric properties of its substituents.

The fluorine atoms have a dual electronic influence on the aromatic ring. Their effect is a combination of a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance (mesomeric) effect (+M).

Deactivation towards Electrophilic Substitution: Due to fluorine's high electronegativity, the inductive effect dominates, withdrawing significant electron density from the aromatic π-system. This reduction in electron density deactivates the ring, making it less susceptible to attack by electrophiles compared to benzene (B151609). Therefore, electrophilic aromatic substitution reactions on this compound would be slower and require more forcing conditions.

Activation towards Nucleophilic Substitution: The same powerful inductive withdrawal that deactivates the ring towards electrophiles activates it for nucleophilic aromatic substitution (SNAr). As discussed in section 6.1.1, this effect stabilizes the negatively charged Meisenheimer intermediate, which is critical for the reaction to proceed. stackexchange.comresearchgate.net

| Reaction Type | Effect of Fluorine Substituents | Primary Reason |

|---|---|---|

| Electrophilic Aromatic Substitution | Strong Deactivation | Strong -I effect reduces electron density in the ring. |

| Nucleophilic Aromatic Substitution | Strong Activation | Strong -I effect stabilizes the negative charge in the Meisenheimer intermediate. |

Reaction selectivity in this compound is a complex function of both steric and electronic factors. chemrxiv.org Electronic effects arise from the interplay of bonding and nonbonding electron interactions, while steric effects result from the spatial arrangement of atoms and repulsive forces between electron clouds. differencebetween.com

Electronic Factors: The regioselectivity of a reaction is directed by the electron distribution in the aromatic ring, which is influenced by all three substituents.

Fluorine: Strongly electron-withdrawing via induction (-I), weakly donating via resonance (+M). Directs electrophiles to the ortho and para positions, but strongly deactivates the entire ring.

The net effect on this compound is a complex electronic map. The powerful deactivating nature of the two fluorine atoms likely dominates, making electrophilic substitution difficult. In nucleophilic substitution, the positions activated by the fluorine atoms would be the primary sites of attack.

Exploration of Novel Reaction Pathways and Catalytic Processes

The exploration of new reaction methodologies for fluorinated phenols like this compound is driven by the demand for more efficient, selective, and environmentally benign chemical transformations. Innovations in catalysis and reaction engineering are opening up new avenues for the synthesis and functionalization of these valuable compounds.

Development of Sustainable and Efficient Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of complex aromatic compounds. This involves the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions. For the synthesis of this compound and related compounds, several strategies are being explored to enhance sustainability.

One promising approach is the use of microwave-assisted synthesis . Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various fluorinated heterocycles and polymers, demonstrating its potential for the efficient synthesis of fluorinated phenols. nih.govresearchgate.net The use of microwave heating can lead to a more uniform heat distribution, reducing the formation of byproducts and simplifying purification processes. researchgate.net

Another key area of development is the use of more environmentally friendly catalysts. While palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-O bonds in the synthesis of substituted phenols, research is ongoing to develop catalysts that are more abundant, less toxic, and recyclable.

The following table summarizes potential sustainable approaches for the synthesis of fluorinated aromatic compounds, which could be adapted for this compound.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. nih.gov | Increased efficiency, reduced energy consumption, and potentially fewer side products in fluorination and methoxylation steps. |

| Catalysis with Earth-Abundant Metals | Use of catalysts based on iron, copper, etc. | Lower cost and reduced toxicity compared to precious metal catalysts like palladium. |